5-methyl-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
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Overview
Description
5-Methyl-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic organic compound characterized by its complex structure, which includes a pyrazolo[1,5-a]pyrazine core and a thiophene ring
Mechanism of Action
Target of Action
Similar compounds have shown a wide range of pharmacological properties and biological activities, such as anticonvulsant, anticancer, antitumor, antibacterial, and insecticidal .
Mode of Action
It’s known that similar compounds can interact with their targets leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have shown various effects, such as inhibitory effects on tumor cells .
Action Environment
Environmental factors can significantly impact the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves multiple steps, starting with the formation of the thiophene ring followed by the construction of the pyrazolo[1,5-a]pyrazine core. Common synthetic routes include:
Heterocyclization Reactions: These reactions involve the cyclization of appropriate precursors to form the pyrazolo[1,5-a]pyrazine core.
Coupling Reactions: These reactions are used to attach the thiophene ring to the pyrazolo[1,5-a]pyrazine core.
Electrophilic Cyclization Reactions: These reactions help in the formation of the pyrazolo[1,5-a]pyrazine core by electrophilic attack on the precursor molecules.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to achieve large-scale production. This often requires optimization of reaction conditions, such as temperature, pressure, and choice of solvents, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution Reactions: These reactions involve the replacement of one or more atoms or groups in the compound with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine) and various nucleophiles.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different chemical and physical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of new chemical entities.
Biology: In biological research, 5-methyl-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: In medicinal chemistry, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry: In the industrial sector, this compound is used in the production of materials with specific properties, such as enhanced stability and reactivity.
Comparison with Similar Compounds
Benzothiophene Derivatives: These compounds share the thiophene ring but have a different core structure.
Pyrazolo[1,5-a]pyrazine Derivatives: These compounds have a similar core structure but lack the thiophene ring.
Uniqueness: 5-Methyl-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is unique due to its combination of the thiophene ring and the pyrazolo[1,5-a]pyrazine core, which provides distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
5-methyl-2-thiophen-2-ylpyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3OS/c1-13-4-5-14-9(11(13)15)7-8(12-14)10-3-2-6-16-10/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQYAOPDBLPPNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN2C(=CC(=N2)C3=CC=CS3)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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